N-(2,5-dimethoxyphenyl)-2-iodobenzamide
Description
N-(2,5-dimethoxyphenyl)-2-iodobenzamide is a benzamide derivative featuring a 2-iodobenzoyl group linked to a 2,5-dimethoxyphenylamine moiety. The iodine atom at the 2-position of the benzoyl group may enhance electrophilic reactivity or influence receptor binding, while the 2,5-dimethoxy substituents on the phenyl ring could modulate lipophilicity and metabolic stability . Similar compounds, such as N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-iodobenzamide (CAS 723252-43-5), highlight the importance of halogenation in pharmacologically active molecules .
Properties
Molecular Formula |
C15H14INO3 |
|---|---|
Molecular Weight |
383.18g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-iodobenzamide |
InChI |
InChI=1S/C15H14INO3/c1-19-10-7-8-14(20-2)13(9-10)17-15(18)11-5-3-4-6-12(11)16/h3-9H,1-2H3,(H,17,18) |
InChI Key |
JSBWSZAIQTXXCZ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CC=C2I |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CC=C2I |
Pictograms |
Environmental Hazard |
Origin of Product |
United States |
Comparison with Similar Compounds
Benzamide Derivatives
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Structure : Benzamide with a 3,4-dimethoxyphenethylamine substituent.
- Synthesis : 80% yield via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine .
- Properties : Melting point 90°C; characterized by ¹H/¹³C-NMR (Tables 1–2 in ).
- Key Difference : The absence of iodine and the phenethylamine chain in Rip-B may reduce steric hindrance compared to the target compound.
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-iodobenzamide
- Structure : Incorporates a thiazole ring, increasing molecular rigidity.
- Properties : Molecular weight 466.29 g/mol; CAS 723252-43-5 .
- Biological Relevance : Thiazole rings are associated with antimicrobial and anticancer activities, suggesting possible therapeutic applications for iodine-containing analogs .
Urea Derivatives
N-(2,5-Dimethoxyphenyl)-N′-(4-hydroxyphenethyl)urea
NBOMe Derivatives (Phenethylamine Analogs)
25I-NBOMe (2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine)
- Structure : Phenethylamine derivative with 4-iodo-2,5-dimethoxy and 2-methoxybenzyl groups.
- Activity : High-affinity serotonin 5-HT₂A receptor agonist; associated with neurotoxicity and clinical adverse effects .
- However, the benzamide’s lack of a phenethylamine backbone may reduce CNS penetration .
Thiadiazole and Hydrazinecarbothioamide Derivatives
2-[(5-Acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide
N-(2,5-Dimethylphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide
- Activity : Anticancer activity against MCF-7 cells (IC₅₀ = 0.8 µM), comparable to doxorubicin .
- Comparison : Replacement of iodine with a pyridinyl group in hydrazinecarbothioamides shifts activity toward antioxidant and anticancer effects, underscoring the role of substituents in target specificity .
Data Tables
Table 2: Substituent Effects on Activity
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